molecular formula C15H16N2O3 B11810916 Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11810916
M. Wt: 272.30 g/mol
InChI Key: JHYMSWRPYCJCJK-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and a 3,4-dimethylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: 1-(3,4-Dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid

    Reduction: Ethyl 1-(3,4-dimethylphenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate

    Substitution: 1-(3,4-Dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylic acid

Scientific Research Applications

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives, such as enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and the pyrazole ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-phenyl-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.

    Ethyl 1-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.

    Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate: Similar structure but with a single methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 1-(3,4-dimethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. The resultant compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the compound's structure has been elucidated through various spectroscopic methods, confirming the presence of the pyrazole ring and the carboxylate moiety which are crucial for its biological activity .

Biological Activity

Antitumor Activity:
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated its ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties:
The compound also exhibits anti-inflammatory activity by modulating nitric oxide production and inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .

Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated moderate to excellent inhibitory effects on pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Key factors influencing the activity of this compound include:

  • Substituents on the Pyrazole Ring: The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological efficacy.
  • Carboxylic Acid Functionality: The carboxylic acid group enhances solubility and bioavailability, which are critical for therapeutic applications .

Case Studies

Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into its anti-inflammatory effects revealed that the compound inhibited LPS-induced nitric oxide production in macrophages by downregulating iNOS expression. This suggests a potential pathway for therapeutic intervention in inflammatory diseases .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-4-20-15(19)14-12(9-18)8-17(16-14)13-6-5-10(2)11(3)7-13/h5-9H,4H2,1-3H3

InChI Key

JHYMSWRPYCJCJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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